molecular formula C9H9ClN2 B2804130 4-chloro-N-cyano-N-ethylaniline CAS No. 121366-77-6

4-chloro-N-cyano-N-ethylaniline

Cat. No.: B2804130
CAS No.: 121366-77-6
M. Wt: 180.64
InChI Key: PKRLMSYKWNJJIM-UHFFFAOYSA-N
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Description

4-chloro-N-cyano-N-ethylaniline is an organic compound with the molecular formula C9H9ClN2 It is a derivative of aniline, where the amino group is substituted with a cyano group and an ethyl group, and the benzene ring is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyano-N-ethylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyano-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures.

Major Products Formed

    Oxidation: Formation of 4-chloro-N-cyano-N-ethyl-nitrosoaniline or 4-chloro-N-cyano-N-ethyl-nitroaniline.

    Reduction: Formation of 4-chloro-N-ethyl-N-aminomethylaniline.

    Substitution: Formation of 4-hydroxy-N-cyano-N-ethylaniline or 4-amino-N-cyano-N-ethylaniline.

Scientific Research Applications

4-chloro-N-cyano-N-ethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyano-N-ethylaniline involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The chlorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-cyano-N-methylaniline
  • 4-chloro-N-cyano-N-propylaniline
  • 4-chloro-N-cyano-N-butylaniline

Comparison

4-chloro-N-cyano-N-ethylaniline is unique due to the presence of the ethyl group, which imparts distinct physical and chemical properties compared to its analogs. The ethyl group can influence the compound’s solubility, reactivity, and biological activity. For example, the ethyl derivative may exhibit different pharmacokinetic properties compared to the methyl or propyl derivatives, making it a valuable compound for specific applications.

Properties

IUPAC Name

(4-chlorophenyl)-ethylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-2-12(7-11)9-5-3-8(10)4-6-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRLMSYKWNJJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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